TERT-BUTYL (R)-3-((3-METHYLPYRIDIN-2-YL)AMINO)PIPERIDINE-1-CARBOXYLATE
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Overview
Description
Tert-butyl (3R)-3-[(3-methylpyridin-2-yl)amino]piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (R)-3-((3-METHYLPYRIDIN-2-YL)AMINO)PIPERIDINE-1-CARBOXYLATE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated piperidine derivative.
Attachment of the Pyridine Moiety: The pyridine moiety can be attached through coupling reactions, such as Suzuki or Heck coupling, using appropriate pyridine derivatives.
Formation of the Carboxylate Ester: The tert-butyl ester can be formed by reacting the carboxylic acid derivative of the piperidine with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the pyridine moiety.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic, anti-inflammatory, or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of TERT-BUTYL (R)-3-((3-METHYLPYRIDIN-2-YL)AMINO)PIPERIDINE-1-CARBOXYLATE would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine, 4-aminopiperidine, and 1-benzylpiperidine share structural similarities.
Pyridine Derivatives: Compounds such as 2-methylpyridine, 3-aminopyridine, and 4-pyridinecarboxylic acid are structurally related.
Uniqueness
Tert-butyl (3R)-3-[(3-methylpyridin-2-yl)amino]piperidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C16H25N3O2 |
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Molecular Weight |
291.39 g/mol |
IUPAC Name |
tert-butyl (3R)-3-[(3-methylpyridin-2-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H25N3O2/c1-12-7-5-9-17-14(12)18-13-8-6-10-19(11-13)15(20)21-16(2,3)4/h5,7,9,13H,6,8,10-11H2,1-4H3,(H,17,18)/t13-/m1/s1 |
InChI Key |
DMUDZAOSBIXWFX-CYBMUJFWSA-N |
Isomeric SMILES |
CC1=C(N=CC=C1)N[C@@H]2CCCN(C2)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1=C(N=CC=C1)NC2CCCN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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